molecular formula C9H8N2O2S B3417204 Isoquinolinesulfonamide CAS No. 1026410-00-3

Isoquinolinesulfonamide

Cat. No.: B3417204
CAS No.: 1026410-00-3
M. Wt: 208.24 g/mol
InChI Key: GZZCYMXZJQCAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolinesulfonamides are a class of cell-permeable, small-molecule compounds that serve as potent and selective inhibitors of protein kinases, making them invaluable tools for elucidating cell signaling pathways in research. Studies have demonstrated their protective action in various in vitro models of neuronal apoptosis , including cell death induced by serum removal, potassium deficiency, and beta-amyloid peptide exposure . This suggests that the isoquinolinesulfonamide-sensitive pathway is a common mechanism in different types of neuronal apoptosis, positioning these compounds as potential candidates for the development of novel neuroprotective drugs . The core research value of these compounds lies in their differential inhibition of key kinases. For example, specific derivatives such as H-7 and HA1004 show varying potency against Protein Kinase C (PKC) and Ca2+/calmodulin-dependent kinase (CaMKII), allowing researchers to dissect the roles of these enzymes in complex biological processes like long-term potentiation in hippocampal slices . Furthermore, advanced derivatives like H-1152 have been developed to exhibit exceptional specificity, acting as a powerful inhibitor of Rho-associated kinase (ROCK) with a Ki value in the nanomolar range, while showing poor inhibition of other serine/threonine kinases . This high specificity is crucial for producing clean, interpretable data in mechanistic studies. These inhibitors are supplied as high-purity, characterized small molecules. The molecular weight of a common derivative, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide, is 265.331 g/mol (Chemical Formula: C12H15N3O2S) . Another derivative, N-(2-aminoethyl)-5-isoquinolinesulfonamide monohydrochloride, has a molecular weight of 287.761 g/mol (Chemical Formula: C11H14ClN3O2S) and can be analyzed using reverse-phase (RP) HPLC methods . This commitment to quality ensures reliability and reproducibility in your experimental results. Application Note: This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZCYMXZJQCAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435654
Record name Isoquinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100107-43-5, 1026410-00-3
Record name Isoquinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolinesulfonamide can be synthesized through various chemical reactions. One common method involves the reaction of isoquinoline with sulfonamide derivatives under specific conditions. For example, N-(2-aminoethyl)-5-isoquinolinesulfonamide is synthesized by attaching the amino residue of the compound to cyanogen bromide-activated Sepharose .

Industrial Production Methods: The industrial production of this compound derivatives involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The specific conditions and reagents used in industrial production may vary depending on the desired derivative and its intended application .

Chemical Reactions Analysis

Types of Reactions: Isoquinolinesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of sulfonic acid derivatives .

Scientific Research Applications

Antimicrobial Activity

Overview
Recent studies have highlighted the potential of isoquinolinesulfonamides as effective antimicrobial agents. A notable investigation identified a class of isoquinoline sulfonamides that act as allosteric inhibitors of DNA gyrase, demonstrating antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli and Klebsiella pneumoniae. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli and 12.5 µM against K. pneumoniae .

Research Findings

  • Synthesis and Testing : A focused library of synthetic small molecules was screened, leading to the identification of 12 compounds with antibacterial properties. Among these, isoquinoline sulfonamide derivatives were found to be particularly effective .
  • Comparative Efficacy : These compounds were compared against standard antibiotics like tetracycline, showcasing their potential as alternatives in antimicrobial therapy .

Cardiovascular Applications

Vasodilatory Effects
Isoquinolinesulfonamides have been recognized for their vasodilatory properties, making them beneficial in treating various cardiovascular conditions. They are reported to inhibit calmodulin and myosin light-chain kinase activities, leading to smooth muscle relaxation and improved blood flow .

Clinical Implications

  • Treatment of Circulatory Disorders : These compounds can serve as agents for treating conditions such as hypertension, stenocardia, and thrombosis in cerebral and cardiac blood vessels .
  • Pharmaceutical Formulations : Isoquinolinesulfonamides can be administered through various routes including oral, injectable, or topical formulations, enhancing their utility in clinical settings .

Biochemical Tools

Isoquinolinesulfonamides are also employed as biochemical tools in research settings. They are utilized to study protein phosphorylation and kinase activity due to their inhibitory effects on specific protein kinases .

Applications in Research

  • Protein Kinase Inhibition : Compounds like H-7 and H-8 have been shown to inhibit protein kinases involved in critical cellular processes such as lipolysis and RNA synthesis .
  • Mechanistic Studies : Their role in modulating signaling pathways provides insights into cellular mechanisms and potential therapeutic targets for various diseases.

Summary of Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against fluoroquinolone-resistant bacteria with MIC values of 6.25 µM (E. coli)
Cardiovascular TreatmentInhibitory effects on calmodulin; useful for hypertension and improving cerebral circulation
Biochemical ToolsInhibit protein kinases; useful for studying cellular signaling pathways

Mechanism of Action

Isoquinolinesulfonamide exerts its effects by inhibiting the activity of protein kinases, particularly Rho-kinase. This inhibition occurs through the binding of this compound to the active site of the kinase, preventing the phosphorylation of target proteins. The inhibition of Rho-kinase leads to various physiological effects, including vasodilation and reduced smooth muscle contraction .

Comparison with Similar Compounds

Structural Comparisons

Isoquinolinesulfonamide derivatives are structurally distinct from other sulfonamide-containing heterocycles due to their bicyclic isoquinoline backbone. Below is a comparative analysis of key structural features:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
5-Isoquinolinesulfonamide* Isoquinoline + sulfonamide N-(2-aminoethyl), dihydrochloride C₁₁H₁₅Cl₂N₃O₂S 324.23
Nicotinamide Pyridine + carboxamide -CONH₂ C₆H₆N₂O 122.12
Isonicotinamide Pyridine + carboxamide -CONH₂ (para-position) C₆H₆N₂O 122.12
Picolinamide Pyridine + carboxamide -CONH₂ (ortho-position) C₆H₆N₂O 122.12
H-9 (kinase inhibitor) Isoquinoline + sulfonamide N-(2-aminoethyl) C₁₁H₁₃N₃O₂S 267.31

*Example derivative: CAS 116700-36-6.

Key Structural Differences :

  • Ring System: Isoquinolinesulfonamides have a fused bicyclic ring, while nicotinamide derivatives are monocyclic pyridines.
  • Functional Groups : Sulfonamide (-SO₂NH₂) vs. carboxamide (-CONH₂) groups influence hydrogen-bonding and solubility .
  • Substituent Position: this compound derivatives often feature ethylenediamine side chains, enhancing interaction with kinase active sites .

Physicochemical Properties

Solubility and Hydrotropic Behavior

Nicotinamide and isonicotinamide are known for their hydrotropic solubilization of poorly water-soluble drugs like riboflavin, attributed to their planar pyridine rings and amide groups . In contrast, isoquinolinesulfonamides exhibit lower aqueous solubility due to their bulkier bicyclic structure, though hydrochloride salts (e.g., CAS 116700-36-8) improve solubility .

Cocrystallization Propensity

Isoquinolinesulfonamides share cocrystallization trends with isonicotinamide, as both form stable supramolecular synthons via hydrogen-bonding interactions. For example, high Spearman correlation coefficients (>0.9) were observed in mixing affinities with aromatic coformers, suggesting overlapping interaction preferences .

Pharmacological Activity

Protein Kinase Inhibition

This compound derivatives (e.g., H-9) inhibit kinases like protein kinase A (PKA) and protein kinase C (PKC) by competing with ATP. Their potency depends on:

  • Side Chain Length: N-(3-aminopropyl) derivatives show enhanced selectivity for PKC over PKA .
  • Sulfonamide Position : 5-substituted derivatives exhibit higher activity than 1- or 3-substituted analogs .

In contrast, nicotinamide lacks kinase inhibitory activity but acts as a precursor for NAD+ biosynthesis .

Biological Activity

Isoquinolinesulfonamides represent a significant class of compounds with diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews their biological activities, structural characteristics, and potential therapeutic applications based on recent research findings.

1. Overview of Isoquinolinesulfonamide

Isoquinolinesulfonamides are characterized by a sulfonamide group attached to an isoquinoline moiety. These compounds have been found to exhibit various pharmacological effects, including inhibition of protein kinases and antibacterial activity against resistant bacterial strains.

Protein Kinase Inhibition

Isoquinolinesulfonamides inhibit specific protein kinases by competing with adenosine triphosphate (ATP). For instance, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17) selectively inhibits casein kinase-1. The selectivity arises from hydrophobic interactions and hydrogen bonding between the isoquinoline ring and the enzyme's active site .

Antibacterial Activity

Recent studies have identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, a crucial enzyme in bacterial DNA replication. One compound, LEI-800, demonstrated potent antibacterial activity against fluoroquinolone-resistant Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.25 µM . This mechanism involves binding to a unique site on the gyrase, which is distinct from traditional inhibitors.

Antimicrobial Properties

Isoquinolinesulfonamides have shown promising results in combating various bacterial infections:

CompoundTarget BacteriaMIC (µM)
LEI-800E. coli6.25
LEI-800K. pneumoniae12.5

These compounds were identified through high-throughput screening of a diverse library of small molecules .

Enzyme Inhibition

Isoquinolinesulfonamides also act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. They exhibit IC50 values indicating their effectiveness in inhibiting these enzymes:

CompoundEnzyme TypeIC50 (µM)
This compoundCyclic nucleotide-dependent PKVaries
This compoundProtein kinase CVaries

The structure-activity relationship (SAR) studies indicate that modifications in the isoquinoline structure significantly affect the potency against these targets .

In Vitro Studies

In vitro studies have demonstrated that isoquinolinesulfonamides can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's:

AnalogAChE Inhibition IC50 (µM)
10.10 ± 0.05
22.90 ± 0.10
33.10 ± 0.10

These findings highlight the versatility of isoquinolinesulfonamides beyond their initial characterization as kinase inhibitors .

5. Conclusion

Isoquinolinesulfonamides are a promising class of compounds with significant biological activities, particularly in inhibiting protein kinases and exhibiting antimicrobial properties against resistant bacterial strains. Ongoing research into their mechanisms and structure-activity relationships will likely yield novel therapeutic agents for various diseases.

Q & A

Q. How to conduct a systematic literature review on this compound’s mechanistic pathways?

  • Methodological Answer :
  • Search Strategy : Use PubMed/Scopus keywords: "this compound" AND ("kinase inhibition" OR "mechanism"). Apply Boolean operators and filters (2010–2025).
  • Data Extraction : Tabulate findings by pathway (e.g., apoptosis, autophagy), model system, and compound variant.
  • Gap Analysis : Identify understudied kinases (e.g., PKG) or contradictory mechanistic claims for future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinolinesulfonamide
Reactant of Route 2
Reactant of Route 2
Isoquinolinesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.